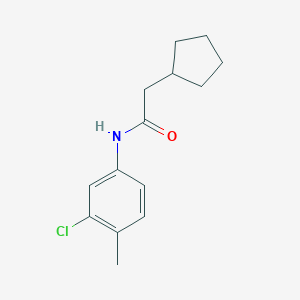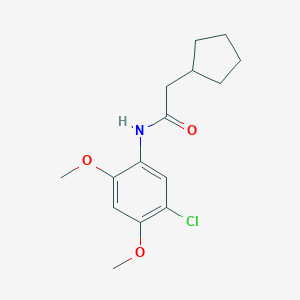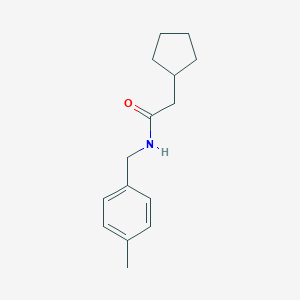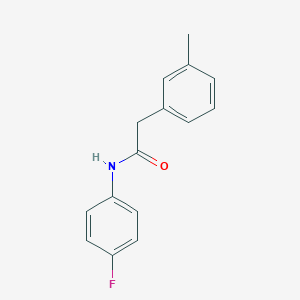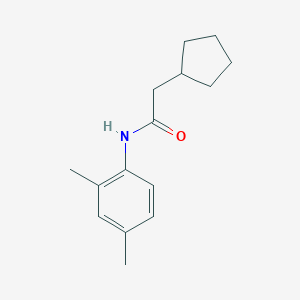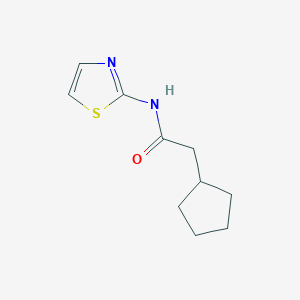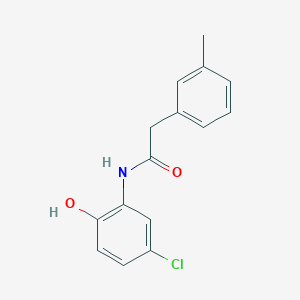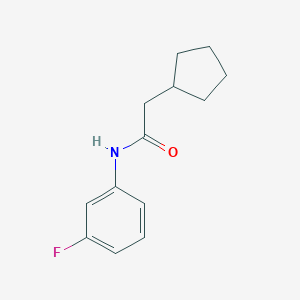
2-cyclopentyl-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(3-fluorophenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of chronic pain. Unlike traditional opioids, CR845 does not produce the same addictive effects, making it a promising alternative for the management of chronic pain.
Mécanisme D'action
2-cyclopentyl-N-(3-fluorophenyl)acetamide works by binding to the kappa opioid receptor (KOR) in the brain and spinal cord. Unlike traditional opioids, which bind to the mu opioid receptor, this compound does not produce the same euphoric effects. Instead, it activates the KOR, which produces analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia and anti-inflammatory effects in preclinical and clinical studies. It has also been shown to reduce the side effects associated with traditional opioids, such as respiratory depression, sedation, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyclopentyl-N-(3-fluorophenyl)acetamide in lab experiments is that it produces analgesia without producing the same addictive effects as traditional opioids. This makes it a promising alternative for the management of chronic pain. However, one limitation is that this compound is still in the early stages of development, and more research is needed to fully understand its potential as a treatment for chronic pain.
Orientations Futures
There are several future directions for the research and development of 2-cyclopentyl-N-(3-fluorophenyl)acetamide. One direction is to study its potential use in the treatment of other types of pain, such as neuropathic pain and cancer pain. Another direction is to study its potential use in combination with other analgesic drugs to produce more effective pain relief. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(3-fluorophenyl)acetamide involves a series of chemical reactions. The starting material is cyclopentylacetonitrile, which is reacted with 3-fluorobenzaldehyde in the presence of sodium methoxide to form 2-cyclopentyl-N-(3-fluorophenyl)propionamide. This intermediate is then treated with acetic anhydride and a catalytic amount of pyridine to form this compound.
Applications De Recherche Scientifique
2-cyclopentyl-N-(3-fluorophenyl)acetamide has been extensively studied for its potential use in the treatment of chronic pain. Several preclinical and clinical studies have shown that this compound is effective in reducing pain without producing the same addictive effects as traditional opioids. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory pain.
Propriétés
Formule moléculaire |
C13H16FNO |
|---|---|
Poids moléculaire |
221.27 g/mol |
Nom IUPAC |
2-cyclopentyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C13H16FNO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,16) |
Clé InChI |
HGSUKEVFBMNDET-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CC(=O)NC2=CC(=CC=C2)F |
SMILES canonique |
C1CCC(C1)CC(=O)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





